molecular formula C15H14N4O2S B12520220 N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine CAS No. 688328-58-7

N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine

Cat. No.: B12520220
CAS No.: 688328-58-7
M. Wt: 314.4 g/mol
InChI Key: RUATTWMZZVUELG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a dimethylamino group and a nitrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminothiophenol with a nitro-substituted aldehyde under acidic conditions.

    Vinylogous Addition: The benzothiazole derivative is then subjected to a vinylogous addition reaction with an appropriate vinyl compound to introduce the ethenyl linkage.

    Pyrrole Ring Formation: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrole ring, followed by N,N-dimethylation using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

    Cyclization: Acidic or basic catalysts, elevated temperatures

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Cyclization: Formation of fused heterocyclic compounds

Scientific Research Applications

N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(6-nitro-1,3-benzothiazol-2-yl)aniline
  • N,N-Dimethyl-5-(2-benzothiazolyl)ethenyl-1H-pyrrol-2-amine
  • N,N-Dimethyl-5-[2-(6-amino-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine

Uniqueness

N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

688328-58-7

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine

InChI

InChI=1S/C15H14N4O2S/c1-18(2)14-7-3-10(16-14)4-8-15-17-12-6-5-11(19(20)21)9-13(12)22-15/h3-9,16H,1-2H3

InChI Key

RUATTWMZZVUELG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(N1)C=CC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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